2,3-Pgp
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Overview
Description
2,3-Pgp is a complex organic compound with the molecular formula C46H96O11P2. It is characterized by its unique structure, which includes multiple tetramethylhexadecoxy groups and a phosphonooxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pgp typically involves multiple steps. The initial step often includes the preparation of the tetramethylhexadecoxy groups, which are then attached to a propyl backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield and minimize impurities, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Pgp can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
2,3-Pgp has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex chemical reactions.
Biology: Investigated for its potential role in biological membranes and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery and as a component in novel pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as specialized coatings and surfactants.
Mechanism of Action
The mechanism of action of 2,3-Pgp involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. The phosphonooxypropyl group may also play a role in modulating enzymatic activities and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,7,11,15-Tetramethyl-2-hexadecen-1-ol: A related compound with a similar tetramethylhexadecoxy structure but lacking the phosphonooxypropyl group.
3,7,11,15-Tetramethyl-1,2,3-hexadecanetriol: Another similar compound with multiple hydroxyl groups but without the phosphonooxypropyl group.
2-Hexadecene, 3,7,11,15-tetramethyl-: A compound with a similar hydrocarbon backbone but different functional groups.
Uniqueness
What sets 2,3-Pgp apart from these similar compounds is its unique combination of tetramethylhexadecoxy and phosphonooxypropyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2679-48-3 |
---|---|
Molecular Formula |
C46H96O11P2 |
Molecular Weight |
887.2 g/mol |
IUPAC Name |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl (2-hydroxy-3-phosphonooxypropyl) hydrogen phosphate |
InChI |
InChI=1S/C46H96O11P2/c1-37(2)17-11-19-39(5)21-13-23-41(7)25-15-27-43(9)29-31-53-35-46(36-57-59(51,52)56-34-45(47)33-55-58(48,49)50)54-32-30-44(10)28-16-26-42(8)24-14-22-40(6)20-12-18-38(3)4/h37-47H,11-36H2,1-10H3,(H,51,52)(H2,48,49,50) |
InChI Key |
TZXJQSKPTCRGCA-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCC(COP(=O)(O)O)O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
2,3-diphytanyl-sn-glycerol-1-phospho-3'-sn-glycerol 1'-phosphate 2,3-PGP |
Origin of Product |
United States |
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